4-(3-Methyl-butoxy)-benzylamine
Overview
Description
4-(3-Methyl-butoxy)-benzylamine is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Human Histamine H3 Receptor Antagonists
One significant area of research involves the synthesis of 4-(aminoalkoxy)benzylamines, which includes compounds structurally similar to 4-(3-Methyl-butoxy)-benzylamine, for their activity at the human histamine H3 receptor. These compounds have demonstrated promising in vitro activity, with some exhibiting subnanomolar binding affinities. This research underscores the potential of these compounds in developing treatments targeting the human histamine H3 receptor, which could have implications for addressing conditions related to neurotransmitter regulation in the brain (Apodaca et al., 2003).
Synthesis of Cyclic Beta-Amino Alcohol Derivatives
Another application involves the Ir-catalyzed allylic amination and subsequent ring-closing metathesis to synthesize cyclic beta-amino alcohol derivatives. These compounds are synthesized using reactions involving benzylamine, a compound structurally related to this compound, showcasing its versatility in organic synthesis and potential for creating complex molecular architectures. This method has paved the way for the efficient synthesis of various cyclic beta-amino alcohol derivatives, highlighting its significance in medicinal chemistry and drug development (Lee et al., 2007).
Selective N-Debenzylation in Organic Synthesis
Research on the selective N-debenzylation of benzylamino derivatives of 1, 6-anhydro-beta-D-hexopyranoses demonstrates the chemical utility of benzylamine derivatives in the selective cleavage of N-benzyl groups. This process is crucial for the synthesis of various organic molecules, showcasing the compound's role in facilitating selective transformations in organic synthesis, which is essential for developing pharmaceuticals and complex organic materials (Kroutil, Trnka, & Černý, 2000).
Photocatalytic Electron-Transfer Oxidation
In photocatalytic applications, benzylamine derivatives participate in electron-transfer oxidation reactions with molecular oxygen, leading to the formation of radical cations and superoxide ions. This process is instrumental in studying the oxidative mechanisms and developing new photocatalytic materials and reactions for environmental and synthetic applications (Ohkubo, Nanjo, & Fukuzumi, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-(3-Methyl-butoxy)-benzylamine is the GABA (A) receptor alpha-5 (GABRA5) . GABA, the major inhibitory neurotransmitter in the vertebrate brain, mediates neuronal inhibition by binding to the GABA/benzodiazepine receptor and opening an integral chloride channel .
Biochemical Pathways
The compound’s action primarily affects the GABAergic system , a critical pathway in the central nervous system. By interacting with the GABA (A) receptor, it can influence neuronal excitability and contribute to the regulation of various physiological and psychological processes .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its influence on the GABAergic system. By modulating GABA (A) receptor activity, it could potentially alter neuronal excitability and impact various neurological functions .
Properties
IUPAC Name |
[4-(3-methylbutoxy)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,10H,7-9,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNCKGMOSXBVRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.